Dehydroemetine vs. Emetine: Plasma Half-Life Reduction as a Driver of Reduced Cardiotoxicity
Dehydroemetine demonstrates a 60% shorter plasma elimination half-life (2 days) compared with emetine (5 days), a pharmacokinetic advantage that directly reduces tissue accumulation and cardiotoxicity risk [1]. This difference is mechanistically linked to accelerated renal excretion of dehydroemetine relative to emetine [2].
| Evidence Dimension | Plasma elimination half-life |
|---|---|
| Target Compound Data | 2 days |
| Comparator Or Baseline | Emetine: 5 days |
| Quantified Difference | 60% reduction (3-day absolute difference) |
| Conditions | Human pharmacokinetic data compilation |
Why This Matters
Faster clearance reduces cumulative cardiac exposure, the primary dose-limiting toxicity that has restricted emetine's clinical use.
- [1] Saigon Medic. DEHYDROEMETIN: Dược động học (Pharmacokinetics). 2025. View Source
- [2] ChemicalBook. 4914-30-1: Half-life data. 2025. View Source
